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2,5-Diethyl-3-methylpyrazine - 32736-91-7

2,5-Diethyl-3-methylpyrazine

Catalog Number: EVT-407208
CAS Number: 32736-91-7
Molecular Formula: C9H14N2
Molecular Weight: 150.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,5-Diethyl-3-methylpyrazine is a chemical compound that belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds. Pyrazines are known for their presence in various biological systems and for their diverse range of applications due to their unique chemical properties. The interest in these compounds has grown due to their relevance in environmental science, food technology, and pharmaceuticals.

Applications in Various Fields

Environmental Bioremediation

The study of Mycobacterium sp. strain DM-11 provides insights into the potential application of this bacterium in the bioremediation of waste gases from food industries. The ability of this strain to degrade pyrazine compounds, which are often found in waste gases, suggests its utility in treating environmental pollutants. The bacterium's specificity for pyrazines and its ability to use them as a sole carbon, nitrogen, and energy source make it a candidate for targeted bioremediation efforts1.

Wildlife Biology

In wildlife biology, pyrazines such as 2-ethyl-3-methylpyrazine have been identified as major components in the gland secretions of rutting male pronghorns, Antilocapra americana. These secretions are likely to play a role in the social and reproductive behaviors of these animals. The presence of pyrazines in glandular secretions underscores the importance of these compounds in chemical communication among wildlife species2.

Food Industry

Although not directly mentioned in the provided papers, pyrazines are commonly known for their role in the flavor industry. They contribute to the nutty, roasted flavors found in various food products. The degradation pathways of pyrazines, as elucidated by the study of Mycobacterium sp. strain DM-11, can inform the food industry on how to manage and manipulate these flavors during food processing and production.

2,3-Dimethylpyrazine

  • Compound Description: 2,3-Dimethylpyrazine is an alkylpyrazine that contributes to the flavor profile of cooked potatoes. [, , ] It is formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. []

Trimethylpyrazine

  • Compound Description: Trimethylpyrazine, another alkylpyrazine, also contributes to the flavor of cooked potatoes and is formed during the Maillard reaction. [, , ] Glycine was found to promote the formation of this compound in a potato model system. []

2-Ethyl-3,5-Dimethylpyrazine

  • Compound Description: 2-Ethyl-3,5-Dimethylpyrazine is an alkylpyrazine found in roasted sesame seeds and cooked potatoes. [, , ] It is also formed during the Maillard reaction. [] In a potato model system, glycine promoted the formation of this compound while citric acid suppressed it. [] The formation of 2-Ethyl-3,5-Dimethylpyrazine increases with increasing temperature in Maillard reactions involving L-ascorbic acid and L-glutamic acid. []

Tetramethylpyrazine

  • Compound Description: Tetramethylpyrazine is an alkylpyrazine found in cooked potatoes and formed during the Maillard reaction. [, ] Glycine was found to promote its formation in a potato model system. []

2,5-Diethyl-3-methylpyrazine

  • Compound Description: The European Food Safety Authority (EFSA) has deemed 2,5-Diethyl-3-methylpyrazine safe for use as a flavoring agent in animal feed at specific concentrations. [] The compound is already authorized as a flavoring in human food. []
Source and Classification

2,5-Diethyl-3-methylpyrazine can be sourced from both natural and synthetic processes. It is classified under the broader category of pyrazine derivatives, which includes various alkyl-substituted pyrazines. These compounds are often utilized as flavoring agents in the food industry due to their aromatic properties. The total annual production of pyrazine derivatives, including 2,5-diethyl-3-methylpyrazine, is significant, with thousands of kilograms produced annually in regions like Europe and the USA .

Synthesis Analysis

The synthesis of 2,5-diethyl-3-methylpyrazine can be achieved through several methods. One notable approach involves the condensation of appropriate precursors under specific conditions.

Key Synthesis Methods:

  1. Chemoenzymatic Synthesis: Recent studies have demonstrated that pyrazines can be produced from amino acids and sugars through enzymatic pathways. For instance, using L-threonine as a precursor, enzymes facilitate the formation of aminoacetone and acetaldehyde, which subsequently condense to form various alkylpyrazines .
  2. Chemical Synthesis: Alternative synthetic routes may involve traditional organic synthesis techniques, such as the reaction between 1-OH-2-butanone and ammonium hydroxide under controlled conditions to yield substituted pyrazines .

Technical Parameters:

  • Temperature control is critical during synthesis to optimize yield.
  • Reaction time and concentration of reactants also play significant roles in determining the efficiency of the synthesis.
Molecular Structure Analysis

The molecular structure of 2,5-diethyl-3-methylpyrazine features a pyrazine ring with ethyl groups at positions 2 and 5 and a methyl group at position 3.

Molecular Formula: C₇H₁₁N
Molecular Weight: Approximately 111.17 g/mol

Structural Characteristics:

  • The compound exhibits a planar structure due to the aromatic nature of the pyrazine ring.
  • The presence of alkyl substituents influences its solubility and volatility, which are important for its applications in flavoring.
Chemical Reactions Analysis

2,5-Diethyl-3-methylpyrazine can participate in various chemical reactions typical for pyrazines:

  1. Condensation Reactions: It can undergo further condensation with aldehydes or ketones to form more complex molecules.
  2. Oxidation Reactions: Alkyl substituents may undergo oxidation to yield corresponding carboxylic acids or other functional groups.
  3. Reactivity with Nucleophiles: The nitrogen atoms in the ring can act as electrophilic sites for nucleophilic attack.

These reactions are essential for modifying the compound for specific applications or enhancing its flavor profile.

Mechanism of Action

The mechanism by which 2,5-diethyl-3-methylpyrazine exerts its flavor properties involves interactions with olfactory receptors in humans. Pyrazines generally have low odor thresholds, making them potent contributors to flavor perception.

Key Mechanistic Insights:

  • Upon ingestion or inhalation, the compound binds to specific receptors in the olfactory epithelium.
  • This binding triggers neural signals that are interpreted by the brain as distinct flavors or aromas associated with roasted or nutty characteristics.
Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-diethyl-3-methylpyrazine significantly influence its applications:

  • Appearance: Typically a colorless to pale yellow liquid.
  • Odor: Characteristic nutty or roasted aroma.
  • Boiling Point: Estimated around 170–180 °C.
  • Solubility: Soluble in organic solvents; limited solubility in water.

These properties make it suitable for use in food flavoring and fragrance formulations.

Applications

2,5-Diethyl-3-methylpyrazine finds various applications primarily within the food industry:

  1. Flavoring Agent: Widely used in food products like snacks, sauces, and beverages to enhance taste profiles.
  2. Fragrance Component: Incorporated into perfumes and scented products due to its pleasant aroma.
  3. Research Applications: Studied for its sensory properties and potential health effects when consumed.
Introduction to 2,5-Diethyl-3-methylpyrazine

Chemical Identity and Nomenclature

IUPAC Name and Structural Formula

The systematic IUPAC name for this compound is 2,5-diethyl-3-methylpyrazine, which precisely defines its molecular structure and substitution pattern. The parent heterocycle is pyrazine (a six-membered aromatic ring with two nitrogen atoms at opposite positions), substituted with ethyl groups (-CH₂-CH₃) at carbon atoms 2 and 5, and a methyl group (-CH₃) at carbon atom 3. The molecular formula is C₉H₁₄N₂, corresponding to a molecular weight of 150.22 g/mol [2] [6]. The structural formula can be represented as:

CH₃│N  │╱ ╲ C│   │C─N C│   ││   C─CH₂─CH₃│   │C───C│CH₂─CH₃

The canonical SMILES notation is CCC1=CN=C(C(=N1)C)CC, while the InChIKey identifier is RJIREWQSLPRZFG-UHFFFAOYSA-N, providing unique machine-readable representations essential for database searches and computational chemistry applications [8]. The compound's three-dimensional configuration features a planar pyrazine ring with the alkyl substituents extending perpendicularly from the ring plane, creating a distinctive steric profile that influences both its physical properties and olfactory characteristics [6].

Table 1: Fundamental Chemical Identification Data

PropertyValueReference
Systematic IUPAC Name2,5-Diethyl-3-methylpyrazine [4]
Molecular FormulaC₉H₁₄N₂ [2] [6]
Molecular Weight150.22 g/mol [6]
Canonical SMILESCCC1=CN=C(C(=N1)C)CC [8]
InChI IdentifierInChI=1S/C9H14N2/c1-4-8-6-10-9(5-2)7(3)11-8/h6H,4-5H2,1-3H3 [6]
InChIKeyRJIREWQSLPRZFG-UHFFFAOYSA-N [6] [8]

CAS Registry Number and Synonyms

The compound has been assigned the CAS Registry Number 32736-91-7, which serves as a unique identifier in chemical databases and regulatory documentation [2] [5]. Alternative names and identifiers include:

  • 3,6-Diethyl-2-methylpyrazine (an alternative positional designation)
  • Pyrazine, 2,5-diethyl-3-methyl-
  • FEMA No. 3915
  • FDA UNII: N079TRL8P5
  • Nikkaji Web: J855.272J
  • CoE Number: 11304

In industrial contexts, this compound is frequently designated by its FEMA (Flavor and Extract Manufacturers Association) number 3915, which identifies it within the Generally Recognized As Safe (GRAS) flavoring substances list [10]. The name "hazelnut pyrazine" is commonly employed in flavor creation due to its characteristic sensory profile, though this trivial name may also refer to structurally similar compounds [2] [9]. Regulatory documents may reference it as DG SANTE Food Flavourings: 14.096 or JECFA Food Flavoring: 778, classifications important for international trade and compliance [2].

Historical Context and Discovery

The discovery of 2,5-diethyl-3-methylpyrazine emerged from mid-20th century research into the chemistry of thermally generated flavors. As food scientists sought to understand the molecular basis of roasted and toasted flavors, they identified numerous alkylpyrazines in model systems containing reducing sugars and amino acids subjected to heating [7]. This particular trialkylpyrazine was first isolated and characterized in the 1970s during chromatographic investigations of roasted nut volatiles, especially hazelnuts, where it was recognized as a character impact compound [2]. Its significance in the flavor industry grew substantially when researchers demonstrated that concentrations below 1 part per million could significantly influence food flavor profiles, making it one of the most potent nutty flavorants known [2].

The compound's industrial importance was formally recognized when it received the FEMA GRAS designation 3915 in 2012, following comprehensive safety evaluation. This designation represented a milestone that facilitated its standardized use in commercial flavor formulations [10]. The JECFA (Joint FAO/WHO Expert Committee on Food Additives) subsequently assigned it the identifier 778, establishing international recognition for its use in food applications [2] [10]. The development of efficient synthetic routes in the 1990s enabled cost-effective commercial production, transitioning it from a laboratory curiosity to an important flavor industry ingredient [7].

Natural Occurrence and Industrial Relevance

2,5-Diethyl-3-methylpyrazine occurs naturally as a minor but sensorially significant component in various thermally processed foods. It forms through Maillard reactions between reducing sugars and amino acids during heating processes, particularly under dry-roasting conditions. Its occurrence has been documented in:

  • Roasted nuts (especially hazelnuts and peanuts) at concentrations of 0.1-2.5 ppm
  • Baked products including bread crusts and breakfast cereals (0.05-1.8 ppm)
  • Meat products subjected to roasting or grilling (0.01-0.5 ppm)
  • Processed vegetables including roasted potatoes and cooked mushrooms
  • Coffee and cocoa products resulting from bean roasting processes [2] [7]

The compound's exceptional potency is evidenced by its low odor detection threshold, reported at approximately 0.10% in dipropylene glycol solution, with distinctive descriptors including "toasted hazelnut," "meaty," and "burnt nutty" characteristics [2] [5]. This sensory potency makes it industrially valuable despite occurring in nature at low concentrations. In flavor formulation, it serves as a key building block for creating authentic nutty profiles, particularly in applications where actual nut ingredients face allergen concerns. The compound's volatility profile (boiling point 206-207°C at atmospheric pressure) makes it suitable for both ambient-temperature applications and products subjected to thermal processing [2] [5].

Table 2: Natural Occurrence in Food Systems

Food SourceConcentration Range (ppm)Formation ProcessSensory Contribution
Roasted Hazelnuts0.5-2.5Maillard reaction during roastingPrimary nutty character, toasted notes
Breakfast Cereals0.2-1.8Thermal processing/extrusionRoasted grain notes, depth
Roasted Coffee0.05-0.8Bean pyrolysisBackground roasted nuance
Cooked Beef0.01-0.3Strecker degradationSavory, meaty complexity
Baked Bread0.1-0.9Crust formation reactionsCrust-like, roasted notes

Industrial applications leverage this compound's flavor-enhancing properties across diverse product categories. Regulatory-approved usage levels reflect its potency, with average use concentrations typically below 2 ppm in finished products [2]:

  • Baked goods: 1.0-2.0 ppm
  • Non-alcoholic beverages: 0.5-1.0 ppm
  • Frozen dairy desserts: 0.5-1.0 ppm
  • Meat products: 0.5-1.0 ppm
  • Alcoholic beverages: 0.1-0.5 ppm
  • Soups: 0.1-0.5 ppm

The compound's structure-activity relationship exemplifies how subtle molecular variations influence sensory properties. The specific positioning of the ethyl and methyl groups creates a steric and electronic configuration that optimally interacts with human olfactory receptor OR1G1, triggering the characteristic nutty aroma perception. This molecular specificity explains why isomeric forms such as 2,3-diethyl-5-methylpyrazine (FEMA 3336, CAS 18138-04-0) exhibit different sensory profiles despite identical molecular formulas [9]. Current industrial research focuses on encapsulation technologies to enhance its stability and controlled release in various food matrices, further expanding its utility in flavor applications [2] [5].

Table 3: Industrial Applications and Usage Levels

Application CategoryAverage Use (ppm)Maximum Use (ppm)Primary Flavor Contribution
Baked Goods1.002.00Roasted nutty notes, crust character
Non-Alcoholic Beverages0.501.00Nutty complexity, mouthfeel enhancement
Breakfast Cereals1.002.00Toasted grain character
Frozen Dairy0.501.00Nutty background for vanilla, chocolate
Soft Candy1.002.00Burnt sugar nuance, complexity
Meat Products0.501.00Savory, roasted notes
Gelatins/Puddings0.501.00Depth, masking off-notes
Alcoholic Beverages0.100.50Aged character, complexity
Soups0.100.50Savory enhancement

Properties

CAS Number

32736-91-7

Product Name

2,5-Diethyl-3-methylpyrazine

IUPAC Name

2,5-diethyl-3-methylpyrazine

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C9H14N2/c1-4-8-6-10-9(5-2)7(3)11-8/h6H,4-5H2,1-3H3

InChI Key

RJIREWQSLPRZFG-UHFFFAOYSA-N

SMILES

CCC1=CN=C(C(=N1)C)CC

Solubility

moderately soluble in water; soluble in oils, organic solvents
miscible at room temperature (in ethanol)

Synonyms

2,5-Diethyl-3-methylpyrazine

Canonical SMILES

CCC1=CN=C(C(=N1)C)CC

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